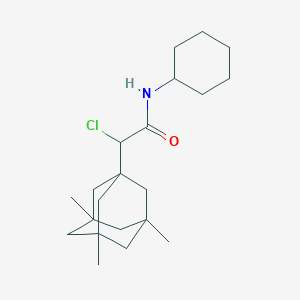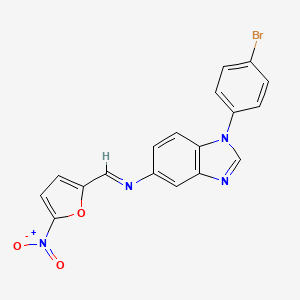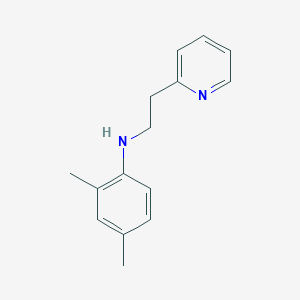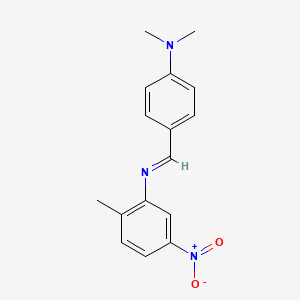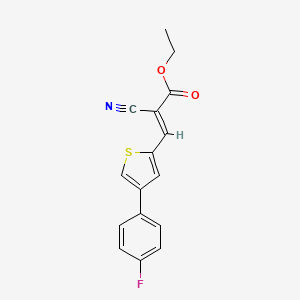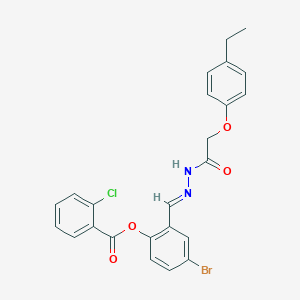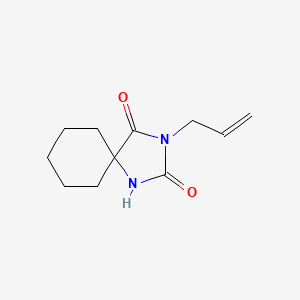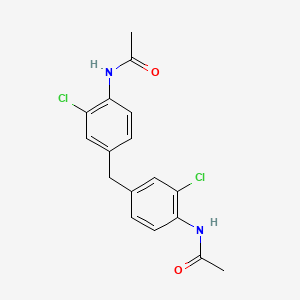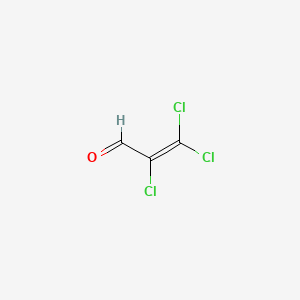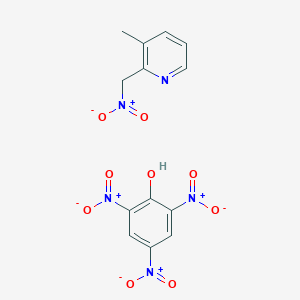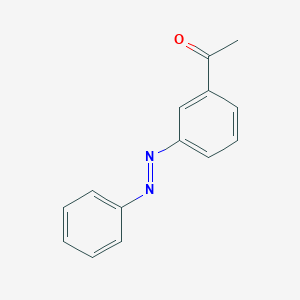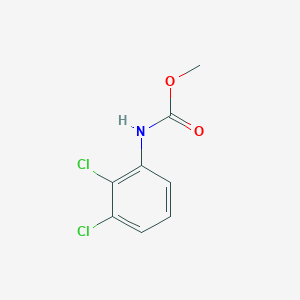![molecular formula C11H18O4 B15075448 Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
Diethyl 2-[(2E)-2-butenyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(E)-2-Butenyl]malonate is an organic compound with the molecular formula C11H18O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl groups and a 2-butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-[(E)-2-Butenyl]malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide (NaOEt) to form an enolate ion. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as 2-butenyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of diethyl 2-[(E)-2-Butenyl]malonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(E)-2-Butenyl]malonate undergoes various types of chemical reactions, including:
Alkylation: The enolate ion formed from diethyl malonate can react with different alkyl halides to form substituted malonates.
Hydrolysis: The ester groups in diethyl 2-[(E)-2-Butenyl]malonate can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt), lithium diisopropylamide (LDA)
Alkyl Halides: 2-butenyl bromide, methyl iodide
Solvents: Ethanol, tetrahydrofuran (THF)
Acids: Hydrochloric acid (HCl) for hydrolysis reactions
Major Products
Substituted Malonates: Formed through alkylation reactions
Malonic Acid Derivatives: Formed through hydrolysis
Substituted Acetic Acids: Formed through decarboxylation
Applications De Recherche Scientifique
Diethyl 2-[(E)-2-Butenyl]malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 2-[(E)-2-Butenyl]malonate involves the formation of an enolate ion, which acts as a nucleophile in various reactions. The enolate ion can undergo nucleophilic substitution with alkyl halides, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the resonance stabilization of the enolate ion .
Comparaison Avec Des Composés Similaires
Diethyl 2-[(E)-2-Butenyl]malonate can be compared with other malonate derivatives such as:
Diethyl Malonate: Lacks the 2-butenyl group, making it less reactive in certain alkylation reactions.
Dimethyl Malonate: Similar structure but with methyl groups instead of ethyl groups, affecting its reactivity and solubility.
Ethyl Acetoacetate: Contains a keto group, leading to different reactivity patterns in organic synthesis.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
diethyl 2-[(E)-but-2-enyl]propanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h4,7,9H,5-6,8H2,1-3H3/b7-4+ |
Clé InChI |
FAGUWAFYGLVLTA-QPJJXVBHSA-N |
SMILES isomérique |
CCOC(=O)C(C/C=C/C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(CC=CC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


